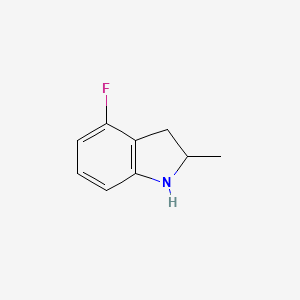

4-Fluoro-2-methylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFQPJOXNSHTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of 4 Fluoro 2 Methylindoline

Nucleophilic Reactivity at the Indoline (B122111) Nitrogen

The lone pair of electrons on the nitrogen atom of the indoline ring makes it a potent nucleophile. This allows for the straightforward formation of new bonds at this position, leading to a wide array of N-substituted derivatives.

N-Alkylation and Acylation Reactions

N-Alkylation involves the reaction of the indoline nitrogen with an alkyl halide or other alkylating agent. These reactions are fundamental for introducing alkyl groups onto the nitrogen atom. Iron-catalyzed reactions have proven effective for the N-alkylation of indolines using alcohols as the alkylating agents. nih.gov For instance, the reaction of an indoline with an alcohol in the presence of an iron catalyst, a co-catalyst like trimethylamine (B31210) N-oxide (Me3NO), and a base such as potassium carbonate (K2CO3) in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE) can yield N-alkylated indolines in good yields. nih.gov The reaction generally proceeds well with various primary alcohols, including substituted benzyl (B1604629) alcohols. nih.gov

The general conditions for such transformations are summarized below.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Typical Yield |

| Indoline | Alcohol | Fe-catalyst, Me3NO, K2CO3 | N-Alkylindoline | 31-99% nih.gov |

| Indoline | Benzyl Alcohol | Fe-catalyst, Me3NO, K2CO3 | N-Benzylindoline | up to 92% nih.gov |

| Indoline | Ethanol | Fe-catalyst, Me3NO, K2CO3 | N-Ethylindoline | 85-99% nih.gov |

N-Acylation is another key transformation, introducing an acyl group to the nitrogen atom, typically through a reaction with an acid chloride or anhydride. nih.gov This reaction is often facilitated by a base to neutralize the acid byproduct. nih.gov N-acylated indoles and their derivatives are significant due to their presence in pharmacologically active compounds, such as the non-steroidal anti-inflammatory drug indomethacin. nih.gov The synthesis often involves a base-catalyzed SN2 substitution with an acid chloride. nih.gov

Formation of N-Substituted Derivatives

The nucleophilicity of the indoline nitrogen enables the synthesis of a diverse range of N-substituted derivatives. The choice of the alkylating or acylating agent dictates the final product. Selective N-alkylation can sometimes be challenging, as O-alkylation can be a competing reaction in related heterocyclic systems, although this is less common for indoline itself. scientificupdate.com

The synthesis of these derivatives is critical for modifying the steric and electronic properties of the parent molecule, which is a common strategy in medicinal chemistry to optimize biological activity. For example, substituting the nitrogen can influence the molecule's polarity, solubility, and ability to interact with biological targets. The reaction of 4-fluoro-2-methylindoline with various electrophiles such as alkyl halides, acid chlorides, and sulfonyl chlorides would lead to the corresponding N-alkyl, N-acyl, and N-sulfonyl derivatives, respectively.

Reactivity at the Indoline Ring System

The benzene (B151609) ring portion of the indoline core is susceptible to reactions typical of aromatic compounds, most notably electrophilic aromatic substitution. The presence of the fluorine atom, the alkyl group, and the fused amino-cyclopentyl ring collectively influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution on the Fluorinated Indoline

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.me The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents.

In this compound, the substituents are:

The Annelated Amine Ring : The nitrogen atom donates electron density into the aromatic ring via resonance, making it a powerful activating group and an ortho, para-director.

The Fluoro Group (at C4) : Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

The Methyl Group (at C2, part of the heterocyclic ring) : Alkyl groups are weakly activating and ortho, para-directing.

Common EAS reactions include:

Nitration : Introduces a nitro (NO₂) group using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org

Halogenation : Introduces a halogen (e.g., Br, Cl) using Br₂ or Cl₂ with a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation : Introduces an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

The predicted regioselectivity for the electrophilic substitution of this compound is summarized in the table below.

| Reaction | Electrophile (E+) | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 5-Nitro-4-fluoro-2-methylindoline and 7-Nitro-4-fluoro-2-methylindoline |

| Bromination | Br⁺ | 5-Bromo-4-fluoro-2-methylindoline and 7-Bromo-4-fluoro-2-methylindoline |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4-fluoro-2-methylindoline and 7-Acyl-4-fluoro-2-methylindoline |

Attack at the C5 position is sterically less hindered than at C7, which is adjacent to the fused heterocyclic ring. However, the electronic effects of all substituents must be considered for a precise prediction.

Radical Functionalization of the Indoline Core

Radical reactions offer alternative pathways for functionalizing the indoline structure. Copper-catalyzed radical-relay reactions have emerged as effective methods for C(sp³)–H functionalization. rsc.org These reactions can target the benzylic C-H bonds within the indoline core. For this compound, the C2 and C3 positions possess C-H bonds that could be susceptible to radical abstraction. Computational and experimental studies show that these reactions often involve a hydrogen-atom transfer (HAT) step. rsc.org The selectivity of the functionalization depends on the specific radical species generated and the relative stability of the resulting carbon-centered radical on the indoline core.

Cycloaddition Reactions Involving the Indoline Moiety

Cycloaddition reactions are powerful tools for constructing cyclic molecules. nih.govwikipedia.org The indoline moiety can participate in such reactions, although dearomatization of the benzene ring is typically required for it to act as a diene in reactions like the Diels-Alder [4+2] cycloaddition. More commonly, the double bond of a related indole (B1671886) or an N-alkenylindoline derivative can act as the dienophile.

Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations are known to produce complex cyclohepta[b]indoles. uchicago.edu While this applies to an indole precursor, similar strategies could potentially be adapted for indoline derivatives. Furthermore, [3+2] dipolar cycloadditions are another class of reactions where the indoline scaffold, particularly if derivatized with an unsaturated substituent, could participate. nih.gov For instance, the reaction of an alkene with a 1,3-dipole like an azide (B81097) or a nitrone can form five-membered heterocyclic rings. wikipedia.org

Influence of Fluorine and Methyl Substituents on Reaction Pathways

The reactivity and selectivity of this compound in various chemical transformations are significantly governed by the electronic and steric properties of the fluorine and methyl substituents on the indoline core. These substituents exert a nuanced influence on the electron density distribution, stability of intermediates, and steric accessibility of reactive sites, thereby dictating the course of reaction pathways.

Stereoelectronic Effects of Fluorine on Reactivity and Selectivity

The fluorine atom at the 4-position of the indoline ring introduces potent stereoelectronic effects that modulate the molecule's reactivity. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted indoline.

A key stereoelectronic phenomenon associated with fluorine is hyperconjugation involving the C-F bond. The σ* orbital of the C-F bond can act as an acceptor for electron density from adjacent C-H or C-C bonds. This interaction can influence the conformation and stability of the molecule and any charged intermediates formed during a reaction. For instance, the gauche effect, a stereoelectronic preference for a gauche conformation in systems of the type X-C-C-Y where X and Y are electronegative groups, is a well-documented phenomenon involving fluorine that can impact the three-dimensional structure and reactivity of the indoline ring.

The presence of fluorine can also influence the acidity of the N-H proton. The strong electron-withdrawing nature of fluorine can increase the acidity of the proton, facilitating deprotonation and subsequent N-functionalization reactions.

Table 1: Anticipated Stereoelectronic Effects of the 4-Fluoro Substituent

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal from the aromatic ring due to fluorine's high electronegativity. | Deactivates the ring towards electrophilic aromatic substitution. |

| Mesomeric Effect (+M) | Donation of lone pair electrons from fluorine to the aromatic ring via resonance. | Can influence the regioselectivity of electrophilic attack, though generally weaker than the inductive effect. |

| Hyperconjugation | Interaction of the C-F σ* orbital with adjacent σ bonds. | Can influence molecular conformation and the stability of reaction intermediates. |

| Acidity Enhancement | Increased acidity of the N-H proton due to the inductive effect. | Facilitates N-deprotonation and subsequent reactions at the nitrogen atom. |

Steric and Electronic Influence of the 2-Methyl Group

The methyl group at the 2-position of the indoline ring introduces both steric and electronic effects that are critical in determining reaction outcomes.

Electronic Influence: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This electron donation increases the electron density of the indoline system. In the context of electrophilic aromatic substitution, this activating effect counteracts the deactivating influence of the fluorine atom to some extent. The methyl group's electron-donating nature also helps to stabilize any carbocationic intermediates formed during such reactions, particularly if the positive charge is delocalized to the carbon atom bearing the methyl group.

Steric Influence: The steric bulk of the methyl group at the 2-position can hinder the approach of reactants to the adjacent positions, namely the N-H group and the C3 position. This steric hindrance can influence the regioselectivity of reactions. For example, in reactions involving N-substitution, a bulky reactant might face steric repulsion from the 2-methyl group. Similarly, reactions at the C3 position could be sterically hindered. This steric effect can be exploited to direct reactions to other, less hindered positions on the molecule.

The presence of the chiral center at the 2-position also opens up the possibility of stereoselective reactions. The methyl group can direct the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one stereoisomer.

Table 2: Expected Steric and Electronic Effects of the 2-Methyl Substituent

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (+I) | Electron donation to the indoline ring. | Activates the ring towards electrophilic attack and stabilizes carbocationic intermediates. |

| Hyperconjugation | Delocalization of σ-electrons from C-H bonds of the methyl group. | Contributes to the electron-donating nature and stabilization of intermediates. |

| Steric Hindrance | The physical bulk of the methyl group. | Can hinder the approach of reactants to the N1 and C3 positions, influencing regioselectivity. |

| Stereochemical Influence | Creates a chiral center at C2. | Can direct the stereochemical outcome of reactions. |

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. A combination of spectroscopic, kinetic, and computational methods is employed to elucidate these reaction pathways.

Spectroscopic Probing of Reaction Intermediates

The direct observation and characterization of transient intermediates are paramount in confirming a proposed reaction mechanism. Various spectroscopic techniques can be utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can be employed to slow down reaction rates, allowing for the detection and structural elucidation of otherwise fleeting intermediates. For instance, in electrophilic substitution reactions, the formation of a Wheland intermediate (a resonance-stabilized carbocation) could potentially be observed. 19F NMR would be particularly useful for probing changes in the electronic environment of the fluorine atom throughout the reaction.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the disappearance of reactant vibrational bands and the appearance of product and intermediate bands in real-time. This technique is valuable for identifying functional group transformations.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in the gas phase that are generated from a reaction mixture in solution. This can provide evidence for the existence of proposed cationic or anionic intermediates.

Kinetic Studies of Indoline Reactions

Kinetic studies provide quantitative data on reaction rates, which can be used to infer the mechanism. By systematically varying the concentrations of reactants, catalysts, and other species, and measuring the effect on the reaction rate, a rate law can be determined. This rate law provides insights into the molecularity of the rate-determining step.

For example, in a potential electrophilic aromatic substitution reaction on this compound, kinetic studies could help to determine whether the initial attack of the electrophile or the subsequent deprotonation is the rate-limiting step. The relative rates of reaction for this compound compared to unsubstituted indoline or 2-methylindoline (B143341) would provide quantitative information on the electronic effects of the fluorine substituent.

Illustrative Kinetic Data for Electrophilic Bromination:

While specific data for this compound is not available, the following hypothetical data illustrates how kinetic studies can elucidate substituent effects.

Table 3: Hypothetical Relative Rate Constants for Electrophilic Bromination

| Compound | Relative Rate Constant (krel) |

|---|---|

| Indoline | 1000 |

| 2-Methylindoline | 5000 |

| 4-Fluoroindoline (B1316176) | 50 |

| This compound | 250 |

This illustrative data would suggest that the methyl group is activating, while the fluorine group is deactivating, and their combined effect is a balance of these two influences.

Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to locate transition states and intermediates, and to calculate their relative energies.

Computational studies on this compound could provide valuable insights into:

Reaction Regioselectivity: By comparing the activation energies for reactions at different positions on the indoline ring, the preferred reaction pathway can be predicted. For example, the regioselectivity of electrophilic attack could be rationalized by calculating the energies of the different possible Wheland intermediates.

Stereoselectivity: For reactions involving the chiral center at C2, computational modeling can be used to predict which diastereomeric transition state is lower in energy, thus explaining the observed stereochemical outcome.

Influence of Substituents: The electronic effects of the fluorine and methyl groups can be quantified through computational methods such as Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and orbital interactions.

Table 4: Computationally Modeled Parameters for Reaction Intermediates

| Parameter | Description | Application to this compound |

|---|---|---|

| Transition State Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Comparison of ΔG‡ for different pathways allows for prediction of the most likely mechanism and product. |

| Intermediate Stability | The relative energy of any transient species formed during the reaction. | Helps to understand the feasibility of a proposed mechanism. |

| Charge Distribution | The distribution of partial charges on the atoms within a molecule or intermediate. | Can explain the electronic effects of the fluorine and methyl substituents on reactivity. |

Advanced Spectroscopic and Analytical Characterization for Research Applications of 4 Fluoro 2 Methylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H NMR for Proton Environment Analysis

Proton (1H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For a reference compound like 2-methylindoline (B143341), the 1H NMR spectrum would exhibit distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl group protons.

For 4-Fluoro-2-methylindoline, the introduction of a fluorine atom at the C4 position would significantly alter the appearance of the aromatic region of the 1H NMR spectrum. The fluorine atom would introduce spin-spin coupling with the neighboring aromatic protons (H5 and H3), leading to more complex splitting patterns. Specifically, the signal for H5 would likely appear as a doublet of doublets due to coupling with both H6 and the fluorine atom. The signal for H3 would also be split by the fluorine atom. The chemical shifts of the aromatic protons would also be affected by the electron-withdrawing nature of the fluorine atom.

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| NH | Broad singlet | - | - |

| H5 | ~6.8-7.0 | ddd | JH5-H6, JH5-F, JH5-H7 |

| H6 | ~6.6-6.8 | t | JH6-H5, JH6-H7 |

| H7 | ~6.9-7.1 | d | JH7-H6 |

| H2 | ~3.5-3.7 | m | JH2-H3a, JH2-H3b, JH2-CH3 |

| H3a | ~2.9-3.1 | dd | JH3a-H3b, JH3a-H2 |

| H3b | ~2.5-2.7 | dd | JH3b-H3a, JH3b-H2 |

13C NMR for Carbon Backbone Elucidation

Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of a molecule. In the case of 2-methylindoline, distinct signals would be observed for each of the nine carbon atoms.

The presence of a fluorine atom at the C4 position in this compound would have a pronounced effect on the 13C NMR spectrum. The most significant change would be the large C-F coupling constant for C4, which would cause its signal to appear as a doublet. The chemical shift of C4 would also be shifted significantly downfield due to the high electronegativity of fluorine. The chemical shifts of the adjacent carbon atoms (C3a and C5) would also be affected, though to a lesser extent.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

|---|---|---|

| C2 | ~55 | - |

| C3 | ~35 | - |

| C3a | ~130 | ~5-10 |

| C4 | ~155-160 | ~240-250 |

| C5 | ~115 | ~20-25 |

| C6 | ~125 | ~5-10 |

| C7 | ~110 | ~1-5 |

| C7a | ~150 | ~1-5 |

19F NMR for Fluorine Environment and Coupling

Fluorine-19 (19F) NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. The 19F NMR spectrum of this compound would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment. The signal would likely be a multiplet due to coupling with the neighboring protons, primarily H3 and H5. The magnitude of these coupling constants provides valuable structural information.

2D NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the 1H and 13C NMR spectra and confirming the connectivity of the molecule.

A 1H-1H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would help to trace the connectivity of the protons within the aromatic ring and the five-membered ring. For instance, a cross-peak between the methyl protons and the H2 proton would confirm their adjacent relationship.

An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal in the HSQC spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C9H10FN), the exact mass of the molecular ion ([M+H]+) would be calculated and compared to the experimentally measured value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. For 2-methylindoline, a common fragmentation is the loss of the methyl group, resulting in a prominent peak at m/z 118. For this compound, similar fragmentation pathways would be expected. The molecular ion peak would be observed at m/z 151. A significant fragment would likely correspond to the loss of a methyl group (CH3), resulting in a fragment ion at m/z 136. Other fragments could arise from the cleavage of the five-membered ring. Analysis of these fragmentation patterns helps to piece together the structure of the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. whitman.edu In a typical experiment, the intact molecule is first ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) confirms the molecular weight. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

For this compound (molar mass: 151.18 g/mol ), electron impact (EI) ionization would produce a molecular ion at m/z 151. The fragmentation pathways are dictated by the stability of the resulting cations and neutral losses. Key fragmentation patterns for amines and aromatic compounds are well-established. libretexts.orgchemguide.co.uk Alpha-cleavage is dominant in aliphatic amines, where the bond adjacent to the nitrogen atom breaks. libretexts.org

In the case of this compound, the most probable initial fragmentation is the loss of the methyl group (•CH₃, 15 Da) at the C2 position via alpha-cleavage, which would lead to a stable, resonance-delocalized cation at m/z 136. Subsequent fragmentation could involve the loss of neutral molecules like hydrogen fluoride (B91410) (HF, 20 Da) or hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring structure. The loss of HF is a characteristic fragmentation for many fluorinated compounds. whitman.edu

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 151 | 136 | •CH₃ | [M - CH₃]⁺ |

| 151 | 132 | •H + HF | [M - H - F] radical cation |

| 136 | 109 | HCN | [M - CH₃ - HCN]⁺ |

Note: This data is predictive and based on established fragmentation principles.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govedinst.com IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.comrsc.org Together, they provide a comprehensive profile of the functional groups and skeletal structure.

For this compound, the spectra would be characterized by vibrations of the N-H bond, the aromatic ring, the aliphatic C-H bonds, and the C-F bond. The N-H stretching vibration is expected to appear as a sharp to moderately broad band in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups appear just below 3000 cm⁻¹. vscht.cz

The carbon-carbon double bond stretching vibrations within the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region. vscht.cz The C-F stretching vibration is a strong absorption in the IR spectrum and is typically found in the 1000-1400 cm⁻¹ region. The precise position of this band can be influenced by its attachment to the aromatic ring. Vibrational assignments for similar molecules like 3-methylindole (B30407) and 4-chloro-2-fluoro toluene (B28343) provide a basis for these predictions. montclair.edunih.gov

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

| C-F Stretch | 1100 - 1250 | Strong | Weak |

Note: Frequencies are predictive and based on characteristic group frequencies and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The technique is particularly useful for analyzing molecules with π-systems, such as aromatic and conjugated compounds. libretexts.org The absorption of UV radiation by this compound would be dominated by electronic transitions within the fluorinated benzene (B151609) ring and the heterocyclic portion of the molecule.

The primary electronic transitions expected for this molecule are π → π* transitions associated with the aromatic ring. uobabylon.edu.iq The indoline (B122111) structure contains a benzene ring fused to a five-membered nitrogen-containing ring. This aromatic system constitutes the primary chromophore. Benzene itself exhibits absorption bands around 200 nm and a weaker, forbidden transition band near 260 nm. up.ac.za Substitution on the benzene ring can cause a shift in these absorption maxima (λmax), often to longer wavelengths (a bathochromic or red shift). up.ac.za

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 230 - 250 | Fluorobenzene ring |

| π → π* | 270 - 290 | Indoline system |

Note: λmax values are estimates based on the electronic properties of substituted aromatic systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

While specific crystal structure data for this compound is not publicly available, analysis of related indole (B1671886) and indoline derivatives allows for a well-founded prediction of its solid-state characteristics. nih.govnih.govacs.org It is anticipated that the molecule would crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The indoline ring system itself is expected to be nearly planar. nih.gov

Table 4: Hypothetical Crystal Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~15.0 |

| β (°) | ~95 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical, based on typical values for similar organic molecules and published data for indole derivatives.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used techniques for this purpose.

HPLC is a robust technique for the separation and quantification of compounds in a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable for purity assessment. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the C18 stationary phase and thus have longer retention times. The polarity of this compound can be modulated by adjusting the pH of the mobile phase; adding a small amount of acid (like trifluoroacetic acid) can protonate the indoline nitrogen, altering its retention characteristics. Fluorinated stationary phases can also offer alternative selectivity for separating fluorinated analytes. chromatographyonline.com Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm), as determined by UV-Vis spectroscopy. cetjournal.it

Table 5: Typical RP-HPLC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Gradient (e.g., 10% to 90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

Gas chromatography is an analytical technique used to separate and analyze volatile and thermally stable compounds. mdpi.com Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis, particularly when coupled with mass spectrometry (GC-MS) for definitive peak identification.

In GC, the sample is vaporized in a heated injector and carried by an inert gas (the mobile phase, typically helium or nitrogen) through a column containing the stationary phase. waters.com For nitrogen-containing heterocyclic compounds, a mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often effective. copernicus.org Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A temperature program, where the column oven temperature is gradually increased, is typically employed to ensure good separation of components with different volatilities.

Table 6: Typical GC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, offering a view of conformational flexibility and how molecules interact with their environment. For this compound, there are no published MD simulation studies. This type of research would be valuable for understanding its behavior in different solvents or its potential interactions with biological macromolecules.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their electronic transitions and vibrational modes.

Computational and Theoretical Chemistry Studies of 4 Fluoro 2 Methylindoline

Computational and theoretical chemistry provide powerful tools to understand the intricate electronic structure and reactivity of molecules like 4-Fluoro-2-methylindoline. By employing quantum mechanical calculations, researchers can model molecular properties and predict chemical behavior, offering insights that complement experimental studies. This section delves into the analysis of molecular orbitals, reactivity descriptors, potential energy surfaces, and the specific influence of the fluorine atom on the molecule's characteristics.

Synthetic Applications and Derivatization Strategies of 4 Fluoro 2 Methylindoline

Role as a Key Intermediate in Organic Synthesis

4-Fluoro-2-methylindoline serves as a crucial starting material for the synthesis of various high-value organic compounds. The presence of the fluorine atom at the 4-position of the indoline (B122111) ring significantly alters the electron distribution of the aromatic ring, thereby influencing its reactivity in subsequent chemical transformations. This electronic modification, coupled with the inherent reactivity of the indoline nitrogen and the potential for functionalization at other positions, makes it a valuable precursor in multi-step synthetic sequences.

The utility of fluorinated building blocks, such as this compound, is well-established in drug discovery. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. Consequently, this compound is a sought-after intermediate in the preparation of novel pharmaceutical candidates.

Key reactions involving the indoline nitrogen, such as N-alkylation and N-arylation, are fundamental to its role as a synthetic intermediate. These reactions allow for the introduction of a wide range of substituents, paving the way for the construction of diverse molecular architectures. For instance, iron-catalyzed N-alkylation of indolines with alcohols provides an efficient route to N-alkylated indoline derivatives. nih.gov Similarly, palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl indolines. wikipedia.orgnih.govbeilstein-journals.orgorganic-chemistry.org

Synthesis of Complex Polycyclic and Heterocyclic Systems

The indoline scaffold is a common motif in numerous natural products and biologically active compounds, often as part of a larger, more complex polycyclic or heterocyclic framework. This compound provides a fluorinated starting point for the construction of such intricate molecular systems. Various synthetic strategies, including cyclization, ring-closing metathesis, and cycloaddition reactions, can be employed to build additional rings onto the indoline core. airo.co.in

The synthesis of fused heterocyclic compounds is a significant area of organic chemistry, and methods like the Diels-Alder reaction and heterocyclic ring expansion are utilized to create diverse structures. airo.co.in For example, the synthesis of fused tetracyclic systems containing a quinoline (B57606) nucleus is of great interest due to their wide-ranging biological activities. nih.gov While specific examples starting from this compound are not extensively documented in readily available literature, the general principles of synthesizing fused heterocycles are applicable. airo.co.inclockss.org This includes intramolecular reactions that form new rings by connecting different positions of the indoline scaffold or intermolecular reactions where the indoline acts as one of the components in a ring-forming process.

Preparation of Functionalized Indoline Derivatives

The this compound core can be further elaborated through various derivatization reactions to introduce additional functional groups. These transformations can target the nitrogen atom, the aromatic ring, or the methyl group at the 2-position.

N-Functionalization:

The secondary amine of the indoline ring is a prime site for derivatization.

N-Alkylation: This can be achieved using various alkylating agents under basic conditions. Iron-catalyzed reactions of indolines with a range of alcohols, including benzyl (B1604629) alcohols and simple alkanols, have been shown to be effective for producing N-alkylated indolines. nih.gov

N-Arylation: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are commonly employed to form N-aryl bonds. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov These reactions typically involve the coupling of the indoline with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

N-Acylation: The indoline nitrogen can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides.

Aromatic Ring Functionalization:

The fluorine atom on the aromatic ring can influence the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, palladium-catalyzed cross-coupling reactions can be utilized to introduce new carbon-carbon and carbon-heteroatom bonds at positions ortho or para to the fluorine or amino group, depending on the specific directing effects.

Below is a table summarizing potential derivatization reactions of the indoline nitrogen:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-Alkyl-4-fluoro-2-methylindoline |

| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-4-fluoro-2-methylindoline |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-4-fluoro-2-methylindoline |

Scaffold for Ligand Design in Catalysis

The rigid bicyclic structure of the indoline core makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. By introducing coordinating groups at appropriate positions on the this compound framework, new ligands can be synthesized. The fluorine atom can play a role in tuning the electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst it coordinates to.

Phosphine ligands are a significant class of ligands in cross-coupling reactions due to the tunability of their electronic and steric properties. sigmaaldrich.com Bidentate phosphine ligands, in particular, are known to form stable and highly active catalytic systems. sigmaaldrich.com While specific examples of ligands derived directly from this compound are not prevalent in the literature, the general principles of ligand design suggest its potential as a scaffold. For instance, phosphine groups could be introduced via ortho-lithiation of the aromatic ring followed by reaction with a chlorophosphine.

The development of new ligands is crucial for advancing transition metal catalysis, and scaffolds that allow for systematic modification of steric and electronic properties are highly valuable.

Precursors for Fluoro-substituted Indole (B1671886) Analogs

Indoles are a ubiquitous class of heterocyclic compounds with a wide range of biological activities. This compound can serve as a direct precursor to 4-fluoro-2-methylindole through dehydrogenation. This transformation effectively aromatizes the five-membered ring of the indoline.

Studies have shown that the dehydrogenation of 2-methylindoline (B143341) to 2-methylindole (B41428) can occur on catalyst surfaces like Pt(111). nih.govresearchgate.net This process is relevant in the context of Liquid Organic Hydrogen Carriers (LOHCs), where reversible hydrogenation and dehydrogenation of N-heterocycles are key steps. nih.govresearchgate.net The dehydrogenation of indapamide, a drug containing a 2-methylindoline moiety, to its corresponding indole derivative has also been observed as a metabolic pathway catalyzed by cytochrome P450 enzymes. nih.gov

The resulting 4-fluoro-2-methylindole can then be used in a variety of subsequent reactions that are characteristic of the indole ring system, such as electrophilic substitution at the C3 position.

Regiochemical and Stereochemical Control in Synthesis and Reactions of 4 Fluoro 2 Methylindoline

Control of Substitution Patterns during Ring Formation

The synthesis of the indoline (B122111) ring itself offers the first opportunity to establish the desired substitution pattern. The placement of the fluorine atom at the C4 position and the methyl group at the C2 position requires careful selection of starting materials and reaction pathways to avoid the formation of undesired regioisomers.

One common strategy involves the cyclization of appropriately substituted aniline (B41778) derivatives. For instance, the synthesis of 4-fluoroindole, a direct precursor to the indoline, can be achieved from 2-fluoro-6-nitrotoluene. This starting material definitively sets the position of the fluorine atom. The synthetic sequence typically involves a condensation reaction, such as with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by a reductive cyclization of the resulting enamine. The regioselectivity of the cyclization is governed by the inherent reactivity of the substituted aromatic ring, ensuring the formation of the desired 4-fluoro-substituted indole (B1671886) ring system. Subsequent reduction of the indole double bond would then yield the target 4-fluoroindoline (B1316176) scaffold, with the C2-methyl group being installed either before or after the indoline formation.

Alternative cyclization strategies, such as palladium-catalyzed intramolecular C-H activation or cyclization of haloaniline derivatives, can also be employed. In these cases, the regiochemical outcome is dictated by the position of the halogen or the most accessible C-H bond for activation, which must be carefully considered during the design of the synthetic precursor.

Table 1: Regioselective Ring Formation Strategies

| Starting Material | Key Reaction | Regiocontrol Element | Product |

|---|---|---|---|

| 2-Fluoro-6-nitrotoluene | Condensation & Reductive Cyclization | Pre-defined substitution on the aromatic ring | 4-Fluoroindole |

Stereocontrol in Functionalization Reactions

Once the 4-fluoro-2-methylindoline scaffold is formed, subsequent reactions to introduce additional functional groups must be controlled to achieve the desired stereochemistry. The pre-existing stereocenter at the C2 position, bearing a methyl group, can exert a significant influence on the stereochemical outcome of reactions at other positions of the indoline ring. This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in stereocontrolled synthesis.

For example, the introduction of a substituent at the C3 position of the indoline ring will lead to the formation of a second stereocenter. The approach of the incoming reagent will often be directed to the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer over the other. The size of the C2-methyl group and the nature of the N-protecting group can modulate the degree of this stereocontrol.

Diastereoselective and Enantioselective Approaches

To achieve high levels of stereochemical purity, diastereoselective and enantioselective methods are paramount. These approaches often rely on the use of chiral auxiliaries, catalysts, or reagents to control the formation of new stereocenters.

Diastereoselective Approaches: A common strategy involves attaching a chiral auxiliary to the nitrogen atom of the indoline. This auxiliary can effectively block one face of the molecule, forcing reagents to attack from the opposite, less hindered face. For instance, in Mannich-type reactions involving the enolate of an N-acylated 4-fluoro-2-methylindolin-3-one, a chiral auxiliary on the nitrogen can lead to the highly diastereoselective formation of a new stereocenter at the β-position relative to the carbonyl group. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state involving the chiral auxiliary, the enolate, and the incoming electrophile.

Enantioselective Approaches: Enantioselective methods aim to produce a single enantiomer of a chiral product from an achiral or racemic starting material. This is often achieved through the use of a chiral catalyst. For example, the enantioselective synthesis of related azaindoline structures has been accomplished through cation-directed cyclization under phase-transfer catalysis. A chiral phase-transfer catalyst, such as a cinchonidinium salt, can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer of the cyclized product. Such methodologies could potentially be adapted for the asymmetric synthesis of this compound derivatives.

Influence of Reaction Conditions on Selectivity

The outcome of a chemical reaction, in terms of both regioselectivity and stereoselectivity, can be highly sensitive to the reaction conditions. Factors such as temperature, solvent, the nature of the base or catalyst, and the presence of additives can have a profound impact on the product distribution.

Temperature: Lowering the reaction temperature often enhances selectivity. This is because the difference in the activation energies between the pathways leading to the desired and undesired products becomes more significant relative to the available thermal energy. For instance, in diastereoselective cyclizations, lower temperatures can favor the formation of the kinetic product over the thermodynamic one, leading to higher diastereomeric ratios.

Catalyst and Base Selection: The choice of catalyst or base is crucial. In the synthesis of related azaindolines, the chemoselectivity between the formation of an azaindole versus an azaindoline was controlled by the choice of an alkali-amide base; LiN(SiMe₃)₂ favored the formation of the indoline, while KN(SiMe₃)₂ yielded the indole. This demonstrates that the counter-ion of the base can play a critical role in directing the reaction pathway. Similarly, in catalytic asymmetric reactions, the structure of the chiral ligand or catalyst is optimized to provide the highest possible enantioselectivity.

Solvent: The polarity and coordinating ability of the solvent can influence the geometry of transition states and the solubility of reactants, thereby affecting selectivity. A systematic optimization of the solvent is a standard part of developing a highly selective transformation.

Table 2: Influence of Reaction Parameters on Selectivity

| Parameter | Effect on Selectivity | Example Context |

|---|---|---|

| Temperature | Lower temperatures generally increase stereoselectivity | Diastereoselective cyclizations |

| Base/Catalyst | Can control chemo-, regio-, and stereoselectivity | Alkali-amide choice in azaindoline synthesis |

By carefully manipulating these parameters, chemists can steer a reaction towards the formation of a single, desired isomer of a this compound derivative, which is essential for its potential application in medicinal chemistry and other fields.

Future Research Directions and Outlook in 4 Fluoro 2 Methylindoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The future development of 4-Fluoro-2-methylindoline chemistry is intrinsically linked to the availability of efficient and environmentally benign synthetic methods. While classical approaches to indoline (B122111) synthesis exist, a key area of future research will be the design of novel and sustainable routes that are both atom-economical and minimize waste generation.

One promising avenue is the application of flow chemistry . Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scalability. The development of a continuous flow synthesis for this compound could involve the hydrogenation of a suitable nitro- or enamine precursor in a packed-bed reactor containing a heterogeneous catalyst. This approach would not only improve the efficiency and safety of the reduction step but also facilitate catalyst recycling, a key principle of green chemistry. Research in this area could focus on optimizing reaction conditions such as temperature, pressure, and flow rate, as well as developing more active and robust catalysts for the specific transformation. The use of flow chemistry has already been shown to improve the synthesis of other indoline derivatives, suggesting its applicability to this specific target. epa.gov

Another area ripe for exploration is the use of biocatalysis . Enzymatic reactions are renowned for their high selectivity and ability to operate under mild conditions, making them an attractive alternative to traditional chemical methods. Future research could focus on identifying or engineering enzymes, such as imine reductases or transaminases, that can asymmetrically synthesize this compound, providing access to enantiomerically pure forms of the compound. This is particularly relevant for pharmaceutical applications where the stereochemistry of a molecule is often critical to its biological activity.

Furthermore, the development of multicomponent reactions offers a powerful strategy for the rapid and efficient construction of the this compound scaffold. rsc.orgresearchgate.net A one-pot reaction that combines readily available starting materials to form the desired product in a single operation would be highly desirable from a sustainability perspective. Research in this direction could involve the design of novel cascade reactions that form multiple bonds in a sequential and controlled manner.

| Synthetic Approach | Potential Advantages | Research Focus |

| Flow Chemistry | Improved safety, scalability, and catalyst recycling. epa.gov | Catalyst development, optimization of reaction parameters. |

| Biocatalysis | High enantioselectivity, mild reaction conditions. | Enzyme screening and engineering. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps. rsc.orgresearchgate.net | Design of novel cascade reactions. |

Exploration of Undiscovered Reactivity Profiles

The presence of both a fluorine atom and a methyl group on the indoline ring is expected to impart unique reactivity to this compound. A significant future research direction will be the systematic exploration of its reactivity profile, moving beyond its traditional role as a simple amine or aniline (B41778) equivalent.

A key area of interest is the C-H functionalization of the indoline core. chim.it The development of methods for the selective activation and functionalization of specific C-H bonds would provide a powerful tool for the late-stage modification of the molecule, allowing for the rapid generation of diverse analogues. Research could focus on transition metal-catalyzed reactions that direct the functionalization to specific positions on the aromatic or heterocyclic ring. researchgate.net The electronic influence of the 4-fluoro substituent could play a crucial role in directing this regioselectivity.

The application of photocatalysis also holds immense promise for uncovering new reactivity. beilstein-journals.org Visible-light-mediated reactions can proceed under mild conditions and often provide access to unique reaction pathways that are not accessible through traditional thermal methods. Future studies could explore the use of photoredox catalysis to initiate radical-based transformations of this compound, such as alkylation, arylation, or trifluoromethylation reactions. The photocatalytic double C-H functionalization of indoles has been reported, suggesting the potential for similar transformations with indoline derivatives. uit.no

Furthermore, the development of methods for the asymmetric functionalization of the 2-position is a critical area for future investigation. The existing methyl group provides a handle for diastereoselective reactions, and the development of catalytic enantioselective methods would be highly valuable. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions at the C2-position, leading to the synthesis of highly enantioenriched derivatives.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. For this compound, advanced computational modeling will be instrumental in accelerating the discovery and development of its chemistry.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of novel reactions and to understand the influence of the fluoro and methyl substituents on the electronic structure and reactivity of the molecule. For instance, computational studies can predict the most likely sites for electrophilic or nucleophilic attack, rationalize the regioselectivity observed in C-H functionalization reactions, and calculate the activation barriers for different reaction pathways. This predictive power can significantly reduce the amount of experimental work required to optimize reaction conditions. Computational analysis of fluorinated indole (B1671886) derivatives has already provided valuable insights into their properties and reactivity. researchgate.netnih.gov

Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound and its derivatives. Understanding the preferred conformations of the molecule is crucial for designing derivatives with specific biological activities, as the three-dimensional shape of a molecule often dictates its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed in the context of drug discovery to build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to virtually screen large libraries of compounds and identify promising candidates for further experimental investigation.

| Computational Method | Application in this compound Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and regioselectivity. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational preferences. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity for drug discovery. |

Integration with Emerging Synthetic Methodologies

The future of this compound chemistry will also be shaped by its integration with emerging synthetic methodologies that are at the forefront of chemical research.

The combination of photocatalysis and biocatalysis in sequential or concurrent processes could lead to novel and highly efficient synthetic transformations. For example, a photocatalytic step could be used to generate a reactive intermediate from this compound, which is then acted upon by an enzyme to produce a chiral product with high enantioselectivity.

The use of electrosynthesis offers a green and sustainable alternative to traditional redox chemistry. By using electricity as a traceless reagent, electrosynthesis can avoid the use of stoichiometric oxidizing or reducing agents, thereby reducing waste. Future research could explore the electrochemical oxidation or reduction of this compound to generate reactive intermediates for subsequent transformations.

Finally, the principles of late-stage functionalization will be crucial for the rapid diversification of the this compound scaffold. The development of robust and selective methods for introducing new functional groups into the molecule at a late stage in the synthetic sequence will be essential for exploring its structure-activity relationships in various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-2-methylindoline, and what are their comparative yields and purity profiles?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, fluorination of 2-methylindoline precursors using fluorinating agents like Selectfluor™ under inert conditions achieves moderate yields (60–75%) . Purity is assessed via HPLC and NMR, with solvent selection (e.g., DMF vs. THF) influencing byproduct formation .

Q. How do structural modifications (e.g., fluorine position, methyl group steric effects) influence the compound’s physicochemical properties?

- Answer : Fluorine’s electronegativity increases polarity and metabolic stability, while the methyl group introduces steric hindrance, reducing rotational freedom. Computational studies (DFT) show a dipole moment shift from 2.1 D (non-fluorinated analog) to 3.4 D for this compound, correlating with solubility changes . Experimental data (logP: 2.8 ± 0.1) align with these predictions .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer : Use NMR (δ ≈ -120 ppm for aromatic F) and NMR (methyl group at δ 1.2–1.4 ppm, split due to coupling with adjacent protons). IR spectroscopy confirms C-F stretches at 1100–1200 cm. Mass spectrometry (EI) typically shows M at m/z 165 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). A meta-analysis of IC values (Table 1) highlights the need for standardized protocols. For instance, cytotoxicity in HeLa cells ranges from 12 μM to 45 μM, likely due to differences in serum concentration (5% vs. 10% FBS) .

Table 1 : Biological Activity Variability in Literature

| Study | Cell Line | IC (μM) | Assay Conditions |

|---|---|---|---|

| A | HeLa | 12 ± 2 | 5% FBS, 48h |

| B | HeLa | 45 ± 5 | 10% FBS, 72h |

| C | MCF-7 | 28 ± 3 | Hypoxic conditions |

Q. What experimental design considerations are critical for studying this compound’s in vivo pharmacokinetics?

- Answer : Use radiolabeled analogs for PET imaging to track bioavailability. Control for hepatic metabolism by including CYP450 inhibitors (e.g., ketoconazole) in animal models. Dose-response studies should span 0.1–50 mg/kg to capture nonlinear clearance patterns .

Q. How can computational models (e.g., QSAR, molecular docking) predict the compound’s interaction with novel biological targets?

- Answer : QSAR models incorporating Hammett constants (σ = 0.78 for 4-F) and steric parameters (Es = -1.24 for 2-Me) predict binding affinity to serotonin receptors (5-HT). Docking simulations (AutoDock Vina) suggest a ΔG of -9.2 kcal/mol, aligning with experimental K values of 140 nM .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in preclinical studies?

- Answer : Use nonlinear regression (e.g., Hill equation) to model EC and assess confidence intervals via bootstrapping. For cohort comparisons, apply ANOVA with Tukey’s post hoc test. Include negative controls (vehicle-only) and positive controls (e.g., cisplatin) to validate assay sensitivity .

Methodological Guidelines

- Data Contradiction Analysis : Apply triangulation by cross-referencing crystallographic data (e.g., monoclinic P2/c symmetry, a = 7.790 Å ) with computational and experimental results to identify outliers .

- Ethical and Reproducibility Standards : Adopt FINER criteria (Feasible, Novel, Ethical, Relevant) for study design. Document synthetic protocols in detail (e.g., inert atmosphere, catalyst loading) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.